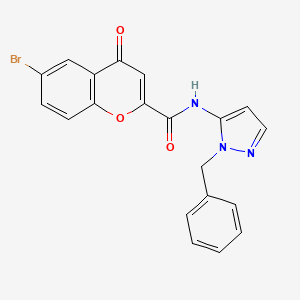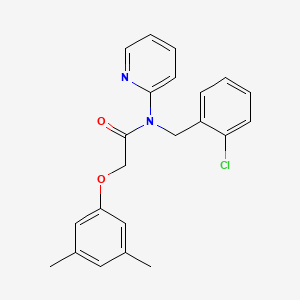![molecular formula C21H21ClN6 B11303215 N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303215.png)
N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine est un composé organique complexe qui appartient à la classe des pyrazolopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau pyrazolo[3,4-d]pyrimidine substitué par divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N4-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pyrazolo[3,4-d]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau pyrazolo[3,4-d]pyrimidine.
Réactions de substitution : La structure du noyau est ensuite soumise à des réactions de substitution pour introduire les groupes 3-chloro-4-méthylphényl et 2-phényléthyl. Ces réactions nécessitent souvent des réactifs et des catalyseurs spécifiques pour obtenir les substitutions souhaitées.
Fonctionnalisation finale :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
N~4~-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine subit différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, tels que la réduction des groupes nitro en amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO~4~) et le trioxyde de chrome (CrO~3~).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH~4~) et le borohydrure de sodium (NaBH~4~) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl~2~, Br2) et les nucléophiles (NH~3~, OH-) sont employés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
N~4~-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Le mécanisme d’action du N4-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent comprendre des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne une modulation de leur activité et des réponses biologiques subséquentes.
Comparaison Avec Des Composés Similaires
Composés similaires
N~4~-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine : partage des similitudes structurelles avec d’autres pyrazolopyrimidines, telles que :
Unicité
L’unicité du N4-(3-chloro-4-méthylphényl)-1-méthyl-N~6~-(2-phényléthyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine réside dans son motif de substitution et ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H21ClN6 |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-14-8-9-16(12-18(14)22)25-19-17-13-24-28(2)20(17)27-21(26-19)23-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H2,23,25,26,27) |
Clé InChI |
LPYUNZOBVJWUEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11303163.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303172.png)
![4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B11303178.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303179.png)
![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)
![Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11303181.png)

![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303202.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)

